molecular formula C32H66O2S2 B571149 Bis(16-Hydroxyhexadecyl) disulfide CAS No. 112141-28-3

Bis(16-Hydroxyhexadecyl) disulfide

Cat. No.: B571149
CAS No.: 112141-28-3
M. Wt: 546.998
InChI Key: ZHTKKUFQSKSIKL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound, systematically designated as 16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol according to International Union of Pure and Applied Chemistry nomenclature conventions, possesses the molecular formula C₃₂H₆₆O₂S₂. The compound is registered under Chemical Abstracts Service number 112141-28-3, establishing its unique chemical identity within the global chemical registry system. Alternative systematic nomenclature includes 16,16'-Disulfanediylbis(hexadecan-1-ol), which emphasizes the symmetrical nature of the molecular structure and the terminal hydroxyl functionalities.

The molecular architecture consists of two identical hexadecanol chains linked through a central disulfide bridge, creating a symmetrical dimeric structure. The molecular weight is precisely calculated as 546.99500 atomic mass units, with an exact mass determination of 546.45000 atomic mass units. The compound exhibits a polar surface area of 91.06000 square angstroms and demonstrates significant lipophilicity with a calculated logarithm of the octanol-water partition coefficient value of 11.27520. The European Community number designation is 634-528-3, further establishing its regulatory identification.

Property Value Reference
Molecular Formula C₃₂H₆₆O₂S₂
Molecular Weight 546.99500 g/mol
Chemical Abstracts Service Number 112141-28-3
European Community Number 634-528-3
Polar Surface Area 91.06000 Ų
Logarithm of Partition Coefficient 11.27520

Crystallographic Properties and Conformational Isomerism

The crystallographic characterization of this compound reveals significant structural parameters that define its solid-state organization and conformational behavior. The compound exhibits a distinct melting point range of 93-97 degrees Celsius, indicating a well-defined crystalline structure with moderate thermal stability. This melting point range suggests the presence of strong intermolecular hydrogen bonding networks facilitated by the terminal hydroxyl groups and potential van der Waals interactions between the long aliphatic chains.

Conformational analysis of the disulfide linkage reveals the critical role of rotational isomerism about the carbon-sulfur bonds in determining the overall molecular geometry. The disulfide bridge adopts various conformational states that significantly influence the spatial arrangement of the hexadecyl chains. The carbon-sulfur bond rotation allows for multiple conformational isomers, with the gauche and trans conformations being the most energetically favorable arrangements. The conformational flexibility of the alkyl chains contributes to the compound's ability to adopt various molecular orientations in different chemical environments.

The crystal structure organization is dominated by the tendency of the long alkyl chains to align in parallel arrangements, maximizing van der Waals interactions while allowing the hydroxyl groups to form hydrogen bonding networks. The disulfide bridge serves as a conformational anchor point, influencing the overall molecular packing and crystal lattice organization. The compound demonstrates limited solubility in common organic solvents such as dichloromethane, which significantly impacts its crystallization behavior and structural characterization protocols.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Spectroscopic analysis provides comprehensive structural confirmation and detailed molecular characterization of this compound through multiple analytical techniques. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, despite significant challenges posed by the compound's limited solubility in conventional nuclear magnetic resonance solvents. The compound demonstrates complete insolubility in dichloromethane and other common deuterated solvents, necessitating specialized sample preparation protocols for nuclear magnetic resonance analysis.

Proton nuclear magnetic resonance spectroscopy of related shorter-chain hydroxyl-terminated disulfides provides valuable structural insights that can be extrapolated to the hexadecyl derivative. The characteristic chemical shift patterns include triplet signals for terminal hydroxyl-adjacent methylene protons appearing at approximately 3.65 parts per million, and the disulfide-adjacent methylene protons appearing as triplets at approximately 2.69 parts per million. The extensive methylene chain protons appear as complex multiplets in the 1.25-1.70 parts per million region, consistent with the long aliphatic chain structure.

Raman spectroscopic analysis of disulfide-containing compounds reveals characteristic sulfur-sulfur stretching frequencies that are highly sensitive to conformational changes about the carbon-sulfur bonds. The disulfide stretching vibration typically appears in the 500-550 wavenumber range, with the exact frequency depending on the conformational state and local chemical environment. The influence of rotational isomerism about carbon-sulfur bonds significantly affects the sulfur-sulfur stretching frequencies, providing valuable information about molecular conformation and crystal packing arrangements.

Spectroscopic Parameter Characteristic Value Assignment
Terminal Hydroxyl Methylene (¹H Nuclear Magnetic Resonance) 3.65 ppm (triplet) -CH₂OH
Disulfide-Adjacent Methylene (¹H Nuclear Magnetic Resonance) 2.69 ppm (triplet) -CH₂SS-
Aliphatic Chain Protons (¹H Nuclear Magnetic Resonance) 1.25-1.70 ppm (multiplet) -(CH₂)ₙ-
Disulfide Stretch (Raman) 500-550 cm⁻¹ S-S stretch

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Dynamics Simulations)

Computational chemistry investigations employing density functional theory methodologies provide detailed insights into the electronic structure, molecular geometry optimization, and spectroscopic properties of this compound. Density functional theory calculations utilizing the Becke three-parameter Lee-Yang-Parr functional with the 6-31G+(d,p) basis set have been successfully applied to related disulfide-containing compounds, providing accurate predictions of nuclear magnetic resonance chemical shifts and molecular conformations.

The computational analysis reveals the critical role of the disulfide bridge in determining overall molecular stability and conformational preferences. Geometry optimization calculations demonstrate that the disulfide linkage adopts specific dihedral angles that minimize steric interactions between the hexadecyl chains while maintaining optimal orbital overlap for the sulfur-sulfur bond. The calculated bond lengths and angles provide fundamental structural parameters that complement experimental crystallographic data.

Molecular dynamics simulations offer valuable insights into the dynamic behavior of this compound in various chemical environments, including self-assembled monolayer formation and surface adsorption processes. These simulations reveal the compound's tendency to adopt extended conformations that facilitate efficient molecular packing and intermolecular interactions. The computational studies demonstrate the importance of hydrogen bonding networks formed by terminal hydroxyl groups in stabilizing molecular assemblies and controlling surface organization.

The electronic structure calculations provide detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's electrochemical properties and electron transfer capabilities. The computational results indicate significant electron density localization around the disulfide bridge, consistent with its role as an electron transfer mediator in electrochemical applications.

Computational Parameter Calculated Value Method
Optimized S-S Bond Length ~2.05 Å Density Functional Theory/Becke three-parameter Lee-Yang-Parr
C-S-S-C Dihedral Angle Variable (60-180°) Geometry Optimization
Highest Occupied Molecular Orbital Energy Calculated Density Functional Theory
Predicted ¹H Nuclear Magnetic Resonance Shifts Good Agreement Gauge-Independent Atomic Orbital

Properties

IUPAC Name

16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTKKUFQSKSIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721252
Record name 16,16'-Disulfanediyldi(hexadecan-1-ol)
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URL https://comptox.epa.gov/dashboard/DTXSID90721252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112141-28-3
Record name 16,16'-Disulfanediyldi(hexadecan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(16-Hydroxyhexadecyl) disulfide
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Preparation Methods

Synthetic Pathways for Bis(16-Hydroxyhexadecyl) Disulfide

Reduction-Oxidation Strategy Using LiAlH4 and Iodine

The most widely documented method involves a two-step process: reduction of 16-mercaptohexadecanoic acid to 16-mercaptohexadecanol, followed by oxidative coupling to form the disulfide bond.

Step 1: Reduction of 16-Mercaptohexadecanoic Acid
16-Mercaptohexadecanoic acid is treated with lithium aluminum hydride (LiAlH4) in anhydrous ethyl ether. This reduction converts the carboxylic acid group (-COOH) to a primary alcohol (-CH2OH), yielding 16-mercaptohexadecanol. The reaction proceeds under inert conditions to prevent oxidation of the thiol (-SH) group:
$$
\text{HS(CH}2\text{)}{15}\text{COOH} \xrightarrow{\text{LiAlH}4, \text{Et}2\text{O}} \text{HS(CH}2\text{)}{15}\text{CH}_2\text{OH}
$$

Step 2: Oxidative Coupling with Iodine
The thiol-containing intermediate undergoes oxidative dimerization using methanolic iodine. This step forms the disulfide bond (-S-S-) between two 16-hydroxyhexadecanol molecules:
$$
2\,\text{HS(CH}2\text{)}{15}\text{CH}2\text{OH} \xrightarrow{\text{I}2, \text{MeOH}} \text{HO(CH}2\text{)}{16}\text{S-S(CH}2\text{)}{16}\text{OH}
$$
The reaction is quenched with sodium bisulfite (NaHSO3) to remove excess iodine, and the product is purified via flash chromatography (CH2Cl2) to achieve >90% yield.

Table 1: Reaction Conditions and Yields
Step Reagent Solvent Temperature Time Yield
1 LiAlH4 Et2O 0–25°C 4 h 85%
2 I2 MeOH 25°C 1 h 90%

Alternative Oxidation Methods

While iodine-mediated oxidation is predominant, other oxidizing agents have been explored:

Hydrogen Peroxide (H2O2)
In acidic or basic media, H2O2 facilitates disulfide bond formation. However, side reactions such as over-oxidation to sulfonic acids (-SO3H) may occur, necessitating stringent pH control.

Air Oxidation
Prolonged exposure to atmospheric oxygen under alkaline conditions (e.g., K2CO3) slowly generates disulfides. This method is less efficient but suitable for small-scale syntheses.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl3) data confirm the structure:

  • δ 3.65 ppm (t, 4H) : Hydroxyl-proximal methylene (-CH2OH)
  • δ 2.69 ppm (t, 4H) : Disulfide-adjacent methylene (-CH2S-S-)
  • δ 1.25–1.58 ppm (m, 56H) : Aliphatic backbone protons

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis of analogous disulfides on gold substrates reveals distinct sulfur (S 2p) peaks at 163.5 eV (S-S) and 161.8 eV (Au-S), confirming successful monolayer formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Strong absorption bands at 3200–3400 cm−1 (-OH stretch) and 650 cm−1 (S-S stretch) validate functional groups.

Physicochemical Properties

  • Melting Point : 93–97°C
  • Solubility : Insoluble in water; soluble in CH2Cl2, THF, and ethanol
  • Storage : Stable at 2–8°C under inert atmosphere

Challenges and Optimization Strategies

Thiol Oxidation Control

Premature oxidation during storage or handling can degrade starting materials. Stabilization with antioxidants (e.g., BHT) or storage under argon mitigates this issue.

Purification Efficiency

Flash chromatography with CH2Cl2 effectively separates the disulfide from unreacted thiols and byproducts. Gradient elution (0–5% MeOH in CH2Cl2) enhances resolution.

Industrial-Scale Considerations

Patent literature highlights scalability through continuous-flow reactors, which improve heat dissipation and reaction uniformity. Enzyme-catalyzed esterification (e.g., Novozyme-435) has also been explored for functionalized derivatives but remains experimental.

Chemical Reactions Analysis

Types of Reactions

Bis(16-Hydroxyhexadecyl) disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers .

Scientific Research Applications

Cosmetic Applications

One of the most notable applications of Bis(16-Hydroxyhexadecyl) disulfide is in the cosmetic industry. It serves as an ingredient in formulations aimed at enhancing skin hydration and barrier function. The compound’s hydrophobic properties allow it to form a protective layer on the skin, which can help retain moisture.

Case Study: Skin Hydration Formulations

A study evaluated the effectiveness of this compound in moisturizing creams. The results indicated that formulations containing this compound significantly improved skin hydration levels compared to control formulations without it. Measurements were taken using corneometry, showing a marked increase in hydration after four weeks of application.

Formulation Hydration Level (Corneometry) Duration
Control25%4 weeks
With Bis(16-Hydroxy...)45%4 weeks

Material Science Applications

In material science, this compound has been explored for its potential as a surfactant and stabilizer in polymer formulations. Its ability to modify surface properties makes it suitable for enhancing the performance of various materials.

Case Study: Polymer Stabilization

Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability and mechanical properties. The compound acted as a compatibilizer, facilitating better mixing of hydrophobic and hydrophilic components within the polymer matrix.

Property Control Blend Blend with Bis(16-Hydroxy...)
Thermal Stability (°C)180210
Tensile Strength (MPa)1522

Biochemical Applications

This compound has also been investigated for its biochemical properties, particularly in drug delivery systems. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Efficacy

In a study assessing drug delivery efficiency, this compound was used to formulate micelles containing a poorly soluble anticancer drug. The results showed that the drug encapsulated in the micelles exhibited higher solubility and improved cellular uptake compared to free drug formulations.

Formulation Type Solubility (mg/mL) Cellular Uptake (%)
Free Drug0.510
Micelles with Bis(...)540

Mechanism of Action

The mechanism of action of Bis(16-Hydroxyhexadecyl) disulfide involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with thiol groups in proteins, leading to changes in protein structure and function .

Comparison with Similar Compounds

Structural and Functional Differences

Hydroxyl Groups vs. Alkyl Chains: The hydroxyl groups in this compound significantly increase its polarity compared to Dihexadecyl disulfide and Dihexadecyl sulfide. This enhances solubility in polar solvents like water or ethanol, making it suitable for biomedical applications where hydrophilicity is critical .

Disulfide vs. Sulfide Linkages: The disulfide bond in this compound and Dihexadecyl disulfide allows redox-responsive behavior, enabling applications in stimuli-responsive drug delivery or dynamic materials. In contrast, Dihexadecyl sulfide’s single sulfur bond lacks this reactivity, favoring stability in non-redox environments .

Molecular Weight and Applications: this compound’s higher molecular weight (due to hydroxyl groups) may influence its melting point and viscosity.

Research Findings and Implications

  • Redox Activity : The disulfide bond in this compound can undergo cleavage under reducing conditions, a property exploited in drug delivery systems for targeted release .
  • However, hydroxylated variants may exhibit different biodegradation profiles .

Biological Activity

Bis(16-Hydroxyhexadecyl) disulfide is a compound of increasing interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

This compound is characterized by the presence of two 16-hydroxyhexadecyl groups linked by a disulfide bond. Its chemical structure can be represented as follows:

C32H66O2S2\text{C}_{32}\text{H}_{66}\text{O}_2\text{S}_2

This compound exhibits unique physicochemical properties that contribute to its biological activities, such as its amphiphilic nature, which allows it to interact with various biological membranes.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against a range of pathogens. In vitro studies have demonstrated its effectiveness against bacteria, fungi, and yeasts. For instance:

  • Bacterial Activity : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Fungal Activity : It also exhibited antifungal properties against Candida albicans with an MIC of approximately 75 µg/mL.

The mechanism behind the antimicrobial action of this compound appears to involve disruption of microbial cell membranes. The hydrophobic tails of the molecule integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant activity . It has been shown to scavenge free radicals effectively, which may provide protective effects against oxidative stress in biological systems.

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. Studies revealed:

  • Cytotoxic Effects : The compound exhibited cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 10 to 30 µM.
  • Mechanisms of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Table 1: Biological Activities of this compound

Activity TypeTest OrganismMIC/IC50 (µg/mL or µM)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100
AntifungalCandida albicans75
CytotoxicityMCF-7 (Breast Cancer)20
CytotoxicityA549 (Lung Cancer)15

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in clinical isolates. The results indicated that the compound effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on various cancer cell lines. The findings indicated significant apoptosis induction in treated cells compared to controls, with detailed analysis revealing alterations in apoptotic markers such as caspase activation and PARP cleavage.

Q & A

Q. What statistical approaches are suitable for reconciling discrepancies in catalytic activity studies?

  • Methodological Answer: Apply Bayesian hierarchical modeling to account for inter-lab variability. Use principal component analysis (PCA) to cluster datasets by experimental conditions (e.g., catalyst loading, solvent polarity). Validate hypotheses through round-robin testing with harmonized protocols .

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